molecular formula C22H30O2 B601949 3alpha-Hydroxydesogestrel CAS No. 70805-84-4

3alpha-Hydroxydesogestrel

Cat. No. B601949
CAS RN: 70805-84-4
M. Wt: 326.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha-Hydroxydesogestrel is a derivative of Desogestrel, which is a synthetic progestin used in contraception, often in combination with ethinyl estradiol . Desogestrel is a third-generation progestogen and a member of the gonane family . It was first generated from a study that showed that 11-beta and 11-alkylidene substituent in nortestosterone can enhance the biological activity .


Chemical Reactions Analysis

3alpha-Hydroxydesogestrel is involved in a dehydrogenation reaction catalyzed by the enzyme 3 beta-hydroxysteroid dehydrogenase/Delta 5–>4-isomerase type 1, resulting in the formation of Etonogestrel .

Scientific Research Applications

Metabolism and Bioactivation

  • Bioactivation Pathway : 3alpha-Hydroxydesogestrel is a metabolite involved in the bioactivation of desogestrel, a progestogenic steroid. This process involves the transformation of desogestrel into 3-ketodesogestrel, via 3alpha-hydroxy and 3beta-hydroxydesogestrel, primarily mediated by enzymes CYP2C9 and possibly CYP2C19 (Gentile, Verhoeven, Shimada, & Back, 1998).

Neurological Impact

  • Influence on Neurosteroids : 3alpha-Hydroxydesogestrel plays a role in altering the activity of enzymes like 3alpha-hydroxysteroid dehydrogenase, which are crucial in synthesizing neurosteroids such as allopregnanolone, impacting anxiety and depression treatments (Griffin & Mellon, 1999).

Ophthalmology

  • Glaucoma Research : The expression of 3alpha-hydroxysteroid dehydrogenase, involving 3alpha-Hydroxydesogestrel, is increased in glaucomatous human optic nerve heads, suggesting a potential role in the pathophysiology of glaucoma (Agapova et al., 2003).

Microbial Degradation

  • Role in Bacterial Steroid Degradation : In bacteria like Comamonas testosteroni, 3alpha-Hydroxydesogestrel is involved in the degradation of steroids, suggesting its role in microbial steroid metabolism (Maser, Möbus, & Xiong, 2000).

Pain Management

  • Pain Threshold Regulation : The enzyme 3alpha-hydroxysteroid oxido-reductase, which metabolizes compounds like 3alpha-Hydroxydesogestrel, plays a crucial role in regulating pain thresholds, particularly after nerve injury (Meyer et al., 2008).

Behavioral Neuroscience

  • Effect on Dopamine-Mediated Behavior : 3alpha-Hydroxydesogestrel, through its metabolites, influences dopamine-mediated behaviors in rodents, indicating potential implications in neuropsychiatric disorders (Khisti, Deshpande, & Chopde, 2002).

Neuroendocrinology

  • Distribution in the Brain : Studies on the distribution of 3alpha-hydroxy,5alpha-reduced pregnane steroids, including metabolites of 3alpha-Hydroxydesogestrel, show widespread presence in the rat brain, influencing sensory, motor, limbic, and homeostatic systems (Saalmann et al., 2007).

Cancer Research

  • Androgen Receptor Regulation in Prostate Carcinoma : In prostate carcinoma, 3alpha-Hydroxydesogestrel is involved in the balance of androgens, impacting the trans-activation of the androgen receptor, which may influence the progression of prostate cancer (Fung et al., 2006).

Steroid Enzyme Specificity

  • Enzyme Specificity Conversion : Research on converting 3alpha-HSD, which acts on 3alpha-Hydroxydesogestrel, to 20alpha-HSD, demonstrates the possibility of altering enzyme specificity in steroid metabolism (Ma & Penning, 1999).

properties

IUPAC Name

(3R,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17+,18+,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLDTNLDYRJTAZ-JASYKLOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@@H](CC[C@H]34)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3alpha-Hydroxydesogestrel

CAS RN

70805-84-4
Record name 3alpha-Hydroxydesogestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070805844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3.ALPHA.-HYDROXYDESOGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0JZH6AB6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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